molecular formula C15H16N2O3 B14536231 5-[2-(Benzyloxy)ethyl]-2-nitroaniline CAS No. 62031-76-9

5-[2-(Benzyloxy)ethyl]-2-nitroaniline

Cat. No.: B14536231
CAS No.: 62031-76-9
M. Wt: 272.30 g/mol
InChI Key: OAODKRTYCBMHBK-UHFFFAOYSA-N
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Description

5-[2-(Benzyloxy)ethyl]-2-nitroaniline is an organic compound with the molecular formula C15H16N2O3 It is characterized by the presence of a benzyloxy group attached to an ethyl chain, which is further connected to a nitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Benzyloxy)ethyl]-2-nitroaniline typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, aniline, undergoes nitration to introduce the nitro group at the ortho position.

    Protection: The amino group is protected using a suitable protecting group to prevent unwanted reactions.

    Alkylation: The protected nitroaniline is then subjected to alkylation with 2-(benzyloxy)ethyl bromide under basic conditions to introduce the benzyloxyethyl group.

    Deprotection: Finally, the protecting group is removed to yield the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Benzyloxy)ethyl]-2-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron in the presence of hydrochloric acid.

    Oxidation: The benzyloxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Reduction: 5-[2-(Benzyloxy)ethyl]-2-phenylenediamine.

    Oxidation: 5-[2-(Carboxy)ethyl]-2-nitroaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[2-(Benzyloxy)ethyl]-2-nitroaniline has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals.

    Material Science: It can be used in the preparation of polymers and other materials with specific properties.

    Biological Studies: The compound can be used to study the effects of nitroaniline derivatives on biological systems.

Mechanism of Action

The mechanism of action of 5-[2-(Benzyloxy)ethyl]-2-nitroaniline depends on its specific application. In medicinal chemistry, for example, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Benzyloxy)-N-ethyl-2-nitroaniline: Similar structure but with an ethyl group instead of an ethyl chain.

    2-(Benzyloxy)ethyl 4-methylbenzenesulfonate: Similar benzyloxyethyl group but different functional groups.

Uniqueness

5-[2-(Benzyloxy)ethyl]-2-nitroaniline is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research.

Properties

CAS No.

62031-76-9

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

2-nitro-5-(2-phenylmethoxyethyl)aniline

InChI

InChI=1S/C15H16N2O3/c16-14-10-12(6-7-15(14)17(18)19)8-9-20-11-13-4-2-1-3-5-13/h1-7,10H,8-9,11,16H2

InChI Key

OAODKRTYCBMHBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCC2=CC(=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

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